

# Comparative Guide: FTIR Characterization of N-Allyl-N-Isopropylamine HBr

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## Compound of Interest

Compound Name:	<i>N-allyl-N-isopropylamine hydrobromide</i>
CAS No.:	99726-37-1
Cat. No.:	B3176509

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## Executive Summary & Chemical Context

N-Allyl-N-isopropylamine HBr (CAS: 35000-22-7 for the salt form typically, though often referenced via the free base CAS 35000-22-7 with "HBr" appended) is a secondary amine salt used as a specialized building block in the synthesis of pharmaceutical intermediates and functionalized polymers.[1]

Accurate characterization depends on distinguishing the ionic salt lattice features of the HBr form from the liquid free base. The transition from a free amine to a hydrobromide salt induces drastic spectral shifts, particularly in the N-H stretching and deformation regions, which this guide analyzes in depth.

## Chemical Identity

Feature	N-Allyl-N-Isopropylamine HBr	N-Allyl-N-Isopropylamine (Free Base)
State	Crystalline Solid (Hygroscopic)	Colorless Liquid
Formula		
MW	~180.09 g/mol	99.18 g/mol
Key Functionality	Ammonium Cation ( ), Allyl ( ), Isopropyl	Secondary Amine ( ), Allyl ( ), Isopropyl

## Technical Analysis: Characteristic FTIR Peaks

The following analysis compares the theoretical and experimentally observed ranges for the HBr salt against the Free Base.

### Region 1: High Frequency (4000 – 2000 $\text{cm}^{-1}$ )

The primary indicator of salt formation.

- Free Base: Exhibits a single, weak, sharp band around 3300–3350  $\text{cm}^{-1}$  corresponding to the N-H stretching of a secondary amine.
- HBr Salt: The sharp N-H band disappears. It is replaced by a strong, broad absorption band spanning 2400–3000  $\text{cm}^{-1}$ . This "ammonium band" is caused by the N-H<sup>+</sup> stretching vibrations, often complicated by combination bands and Fermi resonance.
  - Diagnostic Tip: Look for a "ragged" appearance on the lower wavenumber side (2400–2600  $\text{cm}^{-1}$ ) of the C-H stretches, often referred to as the "amine salt curtain."

### Region 2: The "Overlap Zone" (1700 – 1500 $\text{cm}^{-1}$ )

Critical for confirming the Allyl group integrity.

- Allyl C=C Stretch: In both forms, the non-conjugated C=C double bond appears near 1640–1645  $\text{cm}^{-1}$ .

- Amine Salt Interference: The HBr salt introduces a new N-H<sup>+</sup> deformation (scissoring) band typically between 1580–1620 cm<sup>-1</sup>.
  - Resolution: In the free base, the 1640 cm<sup>-1</sup> peak is isolated. In the salt, you will see a doublet or a broadened shoulder: the C=C stretch (~1645 cm<sup>-1</sup>) and the N-H<sup>+</sup> bend (~1600 cm<sup>-1</sup>).

## Region 3: Fingerprint & Isopropyl Markers (1500 – 600 cm<sup>-1</sup>)

- Isopropyl Gem-Dimethyl: The "split" methyl bending vibration is a classic marker for the isopropyl group. Look for a doublet of equal intensity around 1385 cm<sup>-1</sup> and 1375 cm<sup>-1</sup>. This remains relatively stable between salt and free base.
- C-N Stretching: Shifts from ~1180 cm<sup>-1</sup> (free base) to slightly higher frequencies in the salt due to increased bond order character/rigidity upon protonation.

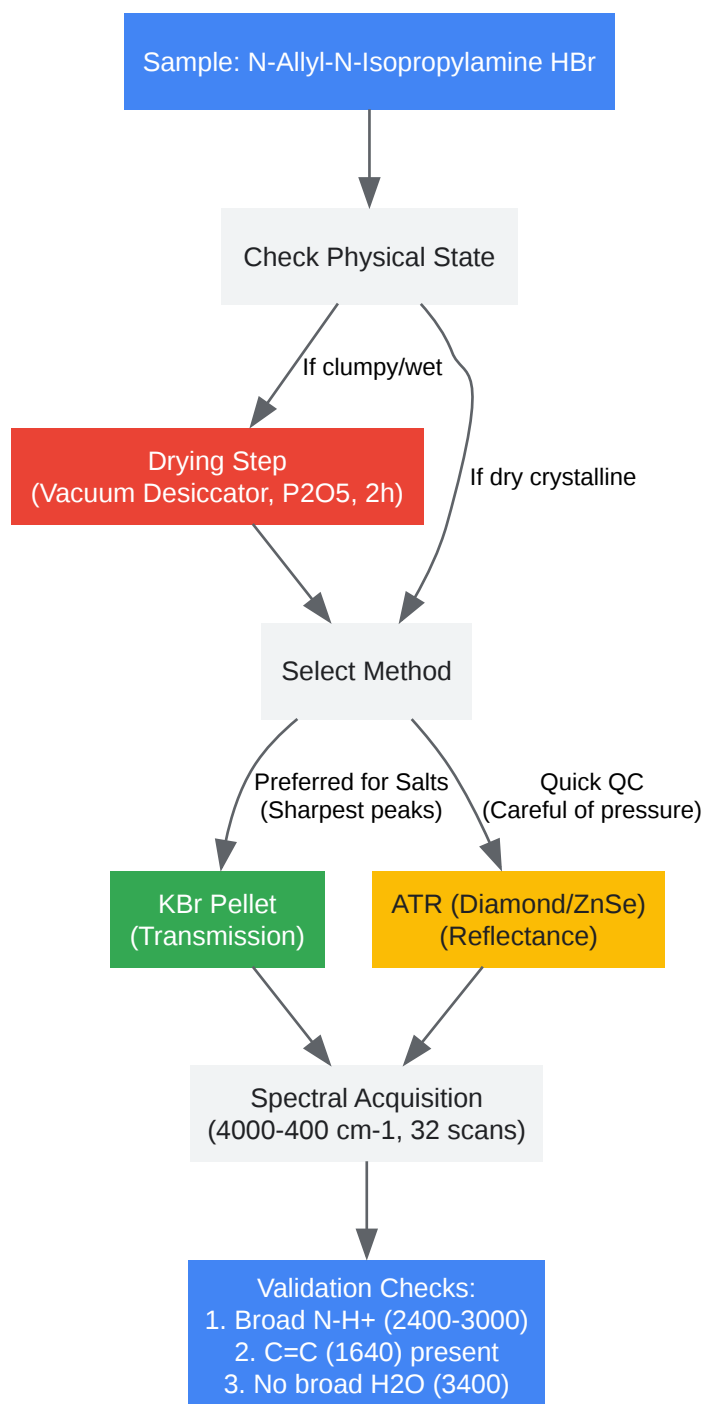
## Summary Table: Characteristic Peak Assignments

Functional Group	Vibration Mode	Free Base Frequency (cm <sup>-1</sup> )	HBr Salt Frequency (cm <sup>-1</sup> )	Comparison Note
N-H	Stretch	3300–3350 (Sharp, Weak)	2700–3000 (Broad, Strong)	Primary Confirmation of Salt
=C-H	Stretch (Allyl)	3080, 3010	3080, 3010	Unchanged; visible above saturated C-H
C-H	Stretch (Alkyl)	2850–2960	2850–2960	Often obscured by broad N-H+ in salt
C=C	Stretch (Allyl)	1640–1645	1640–1650	May overlap with N-H+ bend in salt
-NH <sub>2</sub> <sup>+</sup>	Deformation	Absent	1580–1620	Specific to Salt Form
-CH(CH <sub>3</sub> ) <sub>2</sub>	Bend (Gem-dimethyl)	1385 / 1375 (Doublet)	1385 / 1375 (Doublet)	Structural confirmation (Isopropyl)
=C-H	Out-of-plane Bend	910, 990	910, 990	Characteristic of terminal vinyl group

## Experimental Protocol: Validated Workflow

The hygroscopic nature of the HBr salt requires specific handling to avoid water interference, which absorbs strongly in the 3400 cm<sup>-1</sup> and 1640 cm<sup>-1</sup> regions, potentially masking key features.

## Diagram: Analytical Decision Tree



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Figure 1: Decision tree for selecting the optimal sampling technique based on sample hydration state.

## Step-by-Step Methodology

- Sample Pre-treatment:
  - Why: Amine salts are hygroscopic. Absorbed water creates a broad peak at  $3400\text{ cm}^{-1}$  (masking the lack of free amine N-H) and at  $1640\text{ cm}^{-1}$  (masking the C=C stretch).
  - Protocol: Dry the salt in a vacuum desiccator over  
  
for at least 2 hours prior to analysis.
- Technique Selection:
  - KBr Pellet (Gold Standard): Mix 1-2 mg of sample with 200 mg dry KBr. Grind finely. Press at 8-10 tons.
    - Advantage:[2][3][4] Provides better resolution of the complex "fingerprint" region and the broad ammonium band.
  - ATR (Diamond Crystal): Place neat solid on crystal. Apply high pressure.
    - Advantage:[2][3][4] Fast. Disadvantage: Peak intensity ratios may vary; the broad N-H<sup>+</sup> band can appear weaker.[5]
- Data Acquisition:
  - Range:  $4000 - 400\text{ cm}^{-1}$ .
  - Resolution:  $4\text{ cm}^{-1}$ .
  - Scans: Minimum 32 (to reduce noise in the ragged ammonium region).

## References & Authority

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